6(Z)-Octadecenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

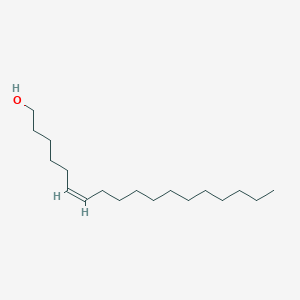

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-6-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3/b13-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPWKOCQOFBNML-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314830 | |

| Record name | (6Z)-6-Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2774-87-0 | |

| Record name | (6Z)-6-Octadecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2774-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6Z)-6-Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6(Z)-Octadecenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6(Z)-Octadecenol, also known as Petroselinyl alcohol. While specific biological signaling pathways for this compound are not extensively documented, this guide explores the known biological activities of its precursor, petroselinic acid, offering insights into its potential physiological relevance. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, providing detailed experimental protocols and data presented for clarity and practical application.

Chemical Properties and Structure

This compound is a long-chain unsaturated fatty alcohol. Its structure consists of an eighteen-carbon chain with a single cis-configured double bond located at the sixth carbon atom and a primary alcohol functional group at one terminus.

Table 1: Chemical and Physical Properties of Octadecenol Isomers

| Property | This compound | (9Z)-Octadecenol (Oleyl Alcohol) - Reference Isomer |

| Molecular Formula | C₁₈H₃₆O[1] | C₁₈H₃₆O |

| Molecular Weight | 268.48 g/mol [1] | 268.48 g/mol |

| CAS Number | 2774-87-0[1] | 143-28-2 |

| Appearance | Solid (at room temperature)[1] | Colorless to yellowish, viscous liquid |

| Melting Point | Data not available | 6.5 °C |

| Boiling Point | Data not available | 207 °C at 13 mmHg |

| Density | Data not available | 0.849 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents.[2] | Insoluble in water; Soluble in ethanol.[2] |

| Synonyms | 6-cis-Octadecenol, Petroselinyl alcohol[1] | Oleyl alcohol, cis-9-Octadecen-1-ol |

Note: Due to the limited availability of specific experimental data for this compound, the properties of its close structural isomer, (9Z)-Octadecenol (Oleyl alcohol), are provided for estimation and comparison.

Experimental Protocols

Synthesis of this compound via Reduction of Petroselinic Acid

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, petroselinic acid.

Materials:

-

Petroselinic acid

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Petroselinic Acid: Dissolve petroselinic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Workup: Filter the resulting mixture to remove the aluminum salts and wash the filter cake with the reaction solvent. Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (60-120 mesh)

-

Ethyl acetate

Equipment:

-

Glass chromatography column

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane with a small percentage of ethyl acetate) and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate. The less polar impurities will elute first, followed by the desired product.

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using TLC.

-

Concentration: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a long-chain unsaturated alcohol like this compound would be expected to show characteristic signals for the terminal methyl group (a triplet around 0.9 ppm), a broad multiplet for the methylene (B1212753) protons of the long aliphatic chain (around 1.2-1.4 ppm), signals for the allylic protons adjacent to the double bond (around 2.0 ppm), the vinylic protons of the cis-double bond (a multiplet around 5.3-5.4 ppm), and a triplet for the methylene protons adjacent to the hydroxyl group (around 3.6 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum would show a signal for the terminal methyl carbon (around 14 ppm), a series of signals for the methylene carbons in the aliphatic chain (in the range of 22-32 ppm), signals for the allylic carbons (around 27 ppm), the vinylic carbons (around 129-130 ppm), and the carbon bearing the hydroxyl group (around 62 ppm).

2.3.2. Mass Spectrometry (MS)

The mass spectrum of this compound would likely not show a strong molecular ion peak (m/z = 268.48) due to the facile fragmentation of long-chain alcohols. Key fragmentation patterns would include:

-

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

-

Dehydration: Loss of a water molecule (M-18).

-

Fragmentation at the double bond.

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, significant research has been conducted on its precursor, petroselinic acid.

Biosynthesis of Petroselinic Acid

Petroselinic acid is synthesized in plants of the Apiaceae family through a series of enzymatic steps starting from palmitoyl-ACP.[3] The pathway involves desaturation and elongation steps to produce petroselinoyl-ACP, which is then hydrolyzed to release petroselinic acid.[3]

Caption: Biosynthesis pathway of petroselinic acid in plants.

Metabolism and Known Biological Activities of Petroselinic Acid

Petroselinic acid is a major fatty acid in the seeds of plants like coriander and parsley.[4] It is a positional isomer of oleic acid.[2] Studies have shown that petroselinic acid can be incorporated into both the sn-1 and sn-2 positions of phosphatidylcholine in plant endosperm, suggesting a role for this phospholipid in the metabolism and assembly of triacylglycerols containing this unusual fatty acid.[5]

Petroselinic acid has demonstrated several biological activities, including anti-inflammatory and antioxidant properties.[6] Research has indicated that petroselinic acid can reduce the basal levels of secreted prostaglandin (B15479496) E2 (PGE2), an inflammatory mediator.[7] Additionally, it has been shown to protect keratinocytes from the toxic effects of sodium dodecyl sulfate (SDS), suggesting a potential role in reducing skin irritancy.[7]

While no specific signaling pathways have been elucidated for this compound, its structural similarity to other biologically active fatty alcohols and its origin from petroselinic acid suggest that it may play a role in lipid signaling and membrane function. Further research is warranted to explore the specific cellular effects and signaling cascades modulated by this compound.

Conclusion

This compound is a long-chain unsaturated fatty alcohol with defined chemical and structural properties. While detailed experimental data for this specific isomer are not abundant, established protocols for the synthesis, purification, and analysis of similar compounds provide a robust framework for its study. The biological significance of this compound remains an area for future investigation. However, the known anti-inflammatory and protective effects of its precursor, petroselinic acid, suggest that this compound may possess valuable biological activities. This guide provides a solid foundation for researchers and professionals to further explore the chemistry and potential therapeutic applications of this molecule.

References

- 1. larodan.com [larodan.com]

- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apparent Role of Phosphatidylcholine in the Metabolism of Petroselinic Acid in Developing Umbelliferae Endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]

- 7. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6(Z)-Octadecenol (CAS 2774-87-0)

Introduction

This compound, also known by its synonyms 6-cis-Octadecenol and Petroselinyl alcohol, is a long-chain, monounsaturated fatty alcohol.[1] It is the alcohol derivative of petroselinic acid, an omega-12 fatty acid.[2][3] While its specific biological roles are still under investigation, its structural similarity to other biologically active lipids, such as insect pheromones and signaling molecules, makes it a compound of interest in various research fields. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and potential biological activities, along with detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 2774-87-0 | [1] |

| Molecular Formula | C₁₈H₃₆O | [1][4] |

| Molecular Weight | 268.48 g/mol | [1][4] |

| Physical State | Solid | [1] |

| Melting Point | 29-30 °C | |

| Boiling Point | 361.7 ± 11.0 °C (Predicted) | |

| Density | 0.847 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents such as ether, chloroform, and alcohols (e.g., ethanol).[5][6] | |

| Storage | -20°C in a freezer | [1] |

| Purity | Commercially available at >99% | [1] |

Synthesis and Analysis

Synthesis Protocol: Reduction of Petroselinic Acid

This compound can be synthesized by the reduction of its corresponding carboxylic acid, petroselinic acid. A standard method for this conversion involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

Petroselinic acid (CAS 593-39-5)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) (HPLC grade)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.

-

Addition of Petroselinic Acid: Dissolve petroselinic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension while stirring at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.

-

Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the combined organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of this compound.[7]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: Increase to 280°C at a rate of 10°C/min

-

Final hold: Hold at 280°C for 10 minutes

-

-

Injection Mode: Splitless

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-500

-

Solvent Delay: 3-5 minutes

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like hexane or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Create a series of dilutions to generate a calibration curve.

-

Inject 1 µL of the sample or standard into the GC-MS system.

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the amount by comparing the peak area to the calibration curve.

Diagrams: Synthesis and Analytical Workflow

Biological Activity and Potential Mechanisms of Action

Direct research on the biological activity of this compound is limited. However, based on related compounds and the general properties of fatty alcohols, several potential areas of interest can be proposed.

Potential Anti-Inflammatory Effects

The precursor to this compound, petroselinic acid, has demonstrated anti-inflammatory properties. Specifically, it has been shown to significantly reduce the basal levels of secreted prostaglandin (B15479496) E2 (PGE₂) in human keratinocytes. This suggests a possible interaction with the cyclooxygenase (COX) pathways of the arachidonic acid cascade. While not directly studied, it is plausible that this compound could exert similar or related modulatory effects on inflammatory pathways.

Role as a Semiochemical

Many long-chain unsaturated alcohols function as semiochemicals, particularly as sex pheromones in insects.[8][9] These molecules are crucial for mate location and communication. Given its structure, this compound is a candidate for such a role in certain insect species, making it a potential tool for pest management strategies through mating disruption or monitoring.

Interaction with Biological Membranes

Alcohols are known to interact with and modify the properties of lipid bilayers.[10] Long-chain alcohols can insert into the cell membrane, altering its fluidity, permeability, and the function of membrane-bound proteins.[10][11] This general mechanism could underlie a range of biological effects, from antimicrobial activity to modulation of cellular signaling events that are dependent on membrane integrity.

Diagram: Potential Biological Interaction Pathway

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol is adapted from studies on petroselinic acid and describes a method to assess the potential anti-inflammatory activity of this compound by measuring its effect on prostaglandin E2 (PGE₂) secretion from cultured cells.

Objective: To determine if this compound can reduce the secretion of PGE₂ from human keratinocytes.

Materials:

-

Human epidermal keratinocytes (e.g., HaCaT cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

PGE₂ ELISA Kit

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Culture: Culture human keratinocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

-

Cell Seeding: Seed keratinocytes into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Treatment:

-

Prepare serial dilutions of the this compound stock solution in culture media to achieve final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include a vehicle control (media with DMSO only).

-

Remove the old media from the cells and replace it with the treatment media.

-

-

Incubation: Incubate the cells with the test compound for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well and store it at -80°C until analysis.

-

PGE₂ Measurement: Quantify the concentration of PGE₂ in the collected supernatants using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions.

-

Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.

-

Data Analysis: Normalize the PGE₂ concentrations to the cell viability data. Compare the PGE₂ levels in the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Conclusion

This compound is a fatty alcohol with well-defined physicochemical properties. While direct evidence of its biological function is still emerging, its relationship to petroselinic acid and structural similarities to other bioactive lipids suggest potential roles in inflammation modulation, chemical ecology, and membrane biology. The protocols and data presented in this guide offer a foundation for researchers to further explore the synthesis, analysis, and biological significance of this compound.

References

- 1. larodan.com [larodan.com]

- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 3. Petroselinic Acid | C18H34O2 | CID 5281125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (Z)-9-hexadecenal, 56219-04-6 [thegoodscentscompany.com]

- 10. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

Petroselinyl alcohol discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinyl alcohol, systematically known as (Z)-6-octadecen-1-ol, is a long-chain monounsaturated fatty alcohol. While its direct discovery and historical documentation are sparse, its origins are intrinsically linked to its corresponding carboxylic acid, petroselinic acid, which was first isolated in 1909. This guide provides a comprehensive overview of petroselinyl alcohol, including its chemical properties, a detailed, representative synthesis protocol from petroselinic acid, and a discussion of the potential biological activities of long-chain fatty alcohols, an area where specific research on petroselinyl alcohol is notably absent. This document aims to serve as a foundational resource for researchers interested in the potential applications of this molecule.

Introduction and History

The history of petroselinyl alcohol is primarily inferred from the discovery of its parent compound, petroselinic acid.

The Discovery of Petroselinic Acid

Petroselinic acid, a monounsaturated omega-12 fatty acid, was first isolated from parsley seed oil (Petroselinum crispum) in 1909.[1] This discovery marked the identification of a new fatty acid isomer, distinct from the more common oleic acid. Petroselinic acid is abundant in the seeds of plants belonging to the Apiaceae family, which includes parsley, coriander, and fennel, as well as the Araliaceae family.[2] The prevalence of petroselinic acid in these plant families has been utilized in chemosystematics to establish phylogenetic relationships.[1]

Emergence of Petroselinyl Alcohol

Chemical and Physical Properties

Petroselinyl alcohol is characterized by an 18-carbon chain with a single cis-double bond at the 6th position.

| Property | Value | Reference |

| Systematic Name | (Z)-6-Octadecen-1-ol | [3] |

| Common Name | Petroselinyl alcohol | [3] |

| CAS Number | 2774-87-0 | [4] |

| Molecular Formula | C₁₈H₃₆O | [4] |

| Molecular Weight | 268.48 g/mol | [4] |

| Appearance | White powder | [1] |

| Solubility | Insoluble in water; Soluble in methanol | [1] |

Synthesis of Petroselinyl Alcohol

The most direct and common method for the synthesis of petroselinyl alcohol is through the reduction of its corresponding carboxylic acid, petroselinic acid. A standard and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).

General Reaction

Experimental Protocol: Reduction of Petroselinic Acid with LiAlH₄

Disclaimer: This is a representative protocol based on established chemical principles. Appropriate safety precautions must be taken when working with hazardous reagents like lithium aluminum hydride.

Materials:

-

Petroselinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether is prepared and cooled to 0°C using an ice bath.

-

Addition of Petroselinic Acid: A solution of petroselinic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding ethyl acetate (B1210297) to decompose any excess LiAlH₄. This is followed by the cautious, dropwise addition of water, then 15% sodium hydroxide (B78521) solution, and finally more water.

-

Workup: The resulting mixture is filtered to remove the aluminum salts. The filtrate is transferred to a separatory funnel, and the organic layer is washed with 10% sulfuric acid, water, and finally brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude petroselinyl alcohol.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of petroselinyl alcohol from petroselinic acid.

Biological Activity and Signaling Pathways

There is a significant lack of specific research on the biological activities and associated signaling pathways of petroselinyl alcohol. However, studies on other long-chain fatty alcohols provide some context for potential areas of investigation.

Antibacterial Activity of Long-Chain Fatty Alcohols

Several studies have demonstrated the antibacterial properties of long-chain fatty alcohols. The effectiveness of these compounds often depends on the length of their aliphatic carbon chain.[5][6] For instance, 1-nonanol, 1-decanol (B1670082), and 1-undecanol (B7770649) have shown bactericidal activity and the ability to damage bacterial cell membranes.[6] In contrast, 1-dodecanol (B7769020) and 1-tridecanol (B166897) exhibited high antibacterial activity without causing membrane damage, suggesting a different mode of action.[6] The antibacterial activity of long-chain fatty alcohols has also been observed against mycobacteria, with 1-decanol showing the highest activity against Mycobacterium smegmatis and M. tuberculosis.[7][8]

It is crucial to emphasize that these findings are not specific to petroselinyl alcohol, and dedicated studies are required to determine if it possesses similar antibacterial properties.

Signaling Pathways

Currently, there is no published research detailing any specific signaling pathways modulated by petroselinyl alcohol. Future research could explore its effects on pathways related to inflammation, lipid metabolism, or cell proliferation, given the known activities of other lipid molecules.

Conclusion

Petroselinyl alcohol is a naturally derived fatty alcohol with a history tied to its parent compound, petroselinic acid. While its chemical properties are well-defined and its synthesis is straightforward through the reduction of petroselinic acid, there is a substantial gap in the scientific literature regarding its biological activities and mechanisms of action. The known antibacterial properties of other long-chain fatty alcohols suggest a potential avenue for future research into the pharmacological applications of petroselinyl alcohol. This guide provides a foundational framework for researchers to begin exploring the untapped potential of this molecule in various scientific and therapeutic fields.

References

- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 2. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 2774-87-0,CIS-6-OCTADECEN-1-OL | lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. [PDF] Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]

- 6. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of (Z)-6-Octadecenol in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6-Octadecenol is a long-chain unsaturated alcohol that has been identified in the context of insect chemical communication, although its precise biological function remains less characterized compared to other C18 semiochemicals. This technical guide synthesizes the available, albeit limited, information on (Z)-6-octadecenol and provides a comprehensive framework for its study based on established principles of insect chemical ecology. We delve into its potential roles as a pheromone component, its biosynthesis, and the methodologies required for its functional characterization. This document aims to serve as a foundational resource for researchers investigating novel semiochemicals and their potential applications in pest management and drug development.

Introduction to (Z)-6-Octadecenol in Insect Biology

While not as prominently documented as other C18 unsaturated alcohols and aldehydes in insect communication, (Z)-6-octadecenol has been identified as a component in the pheromone blend of certain insect species. Long-chain fatty acid derivatives are the most common class of insect sex pheromones, particularly in the order Lepidoptera.[1] These molecules are typically produced by females to attract males for mating. The specificity of these chemical signals is often achieved through a precise blend of multiple components, where individual compounds may act as primary attractants, synergists, or antagonists.

The role of a specific compound like (Z)-6-octadecenol within a pheromone blend can be multifaceted. It may contribute to the long-range attraction of conspecifics, or it could be involved in close-range courtship behaviors. Furthermore, some compounds that are minor components of a pheromone blend may play a crucial role in reproductive isolation between closely related species.[2]

Beyond a pheromonal role, long-chain alcohols can also be components of cuticular lipids, which primarily serve to prevent desiccation but can also function in chemical recognition between individuals, including nestmate recognition in social insects.[3][4]

Quantitative Data on Biological Activity

Direct quantitative data on the biological activity of pure (Z)-6-octadecenol is sparse in publicly available literature. However, we can extrapolate the types of quantitative data that are essential for its characterization based on studies of analogous compounds. The following tables are presented as templates for organizing experimental data on (Z)-6-octadecenol.

Table 1: Electroantennography (EAG) Responses to (Z)-6-Octadecenol

| Insect Species | Sex | Stimulus Dose (µg) | Mean EAG Response (mV ± SE) | Normalized Response (%) | Notes |

| [Species Name] | Male | Control (Solvent) | [Value] | 0 | Hexane or paraffin (B1166041) oil is a common solvent. |

| 0.01 | [Value] | [Value] | Dose-response relationship should be established. | ||

| 0.1 | [Value] | [Value] | |||

| 1 | [Value] | [Value] | |||

| 10 | [Value] | [Value] | |||

| 100 | [Value] | [Value] | |||

| [Species Name] | Female | ... | ... | ... | Comparing responses between sexes is crucial. |

Table 2: Behavioral Responses in Wind Tunnel Assays

| Insect Species | Treatment (Lure Composition) | N | % Activation | % Take-off | % Upwind Flight | % Source Contact |

| [Species Name] | Control (Solvent) | [Value] | [Value] | [Value] | [Value] | [Value] |

| (Z)-6-Octadecenol (1 µg) | [Value] | [Value] | [Value] | [Value] | [Value] | |

| Blend A + (Z)-6-Octadecenol | [Value] | [Value] | [Value] | [Value] | [Value] | |

| Blend A without (Z)-6-Octadecenol | [Value] | [Value] | [Value] | [Value] | [Value] |

Table 3: Field Trapping Results

| Lure Composition | Mean Trap Catch (± SE) / Day | Statistical Significance (vs. Control) |

| Control (Unbaited) | [Value] | - |

| (Z)-6-Octadecenol (1 mg) | [Value] | [p-value] |

| Pheromone Blend A (1 mg) | [Value] | [p-value] |

| Blend A + (Z)-6-Octadecenol (1 mg) | [Value] | [p-value] |

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the biological function of (Z)-6-octadecenol.

Pheromone Gland Extraction and Analysis

-

Objective: To identify and quantify (Z)-6-octadecenol in the pheromone glands of a target insect species.

-

Methodology:

-

Dissection: Excise the pheromone glands from virgin female insects during their calling period (typically in the scotophase).

-

Extraction: Immerse the glands in a small volume of a non-polar solvent (e.g., hexane) for a defined period (e.g., 30 minutes).

-

Analysis: Concentrate the extract and analyze it using gas chromatography-mass spectrometry (GC-MS) to identify the chemical components. Co-injection with a synthetic standard of (Z)-6-octadecenol is necessary for confirmation.

-

Quantification: Use a gas chromatograph with a flame ionization detector (GC-FID) and an internal standard to quantify the amount of (Z)-6-octadecenol per gland.

-

Electroantennography (EAG)

-

Objective: To measure the electrical response of an insect's antenna to (Z)-6-octadecenol.

-

Methodology:

-

Antenna Preparation: Immobilize an adult insect and excise an antenna. Mount the antenna between two electrodes using conductive gel.

-

Odorant Delivery: Deliver a puff of purified, humidified air containing a known concentration of (Z)-6-octadecenol over the antenna.

-

Signal Recording: Record the resulting depolarization of the antennal membrane (the EAG response) using an amplifier and data acquisition software.

-

Data Analysis: Measure the amplitude of the EAG response in millivolts (mV) and compare it to the response elicited by a solvent control and a known positive control.

-

Behavioral Assays: Wind Tunnel

-

Objective: To observe the flight behavior of insects in response to a plume of (Z)-6-octadecenol.

-

Methodology:

-

Setup: Use a laminar flow wind tunnel with controlled airflow, temperature, and light intensity. Place a lure containing (Z)-6-octadecenol at the upwind end.

-

Insect Release: Release individual male insects at the downwind end of the tunnel.

-

Observation: Record the flight behavior, noting key actions such as activation, take-off, oriented upwind flight, casting (zigzagging flight), and contact with the pheromone source.

-

Analysis: Calculate the percentage of insects exhibiting each behavior for the test compound and for control treatments.

-

Signaling Pathways and Biosynthesis

Olfactory Signaling Pathway

The perception of (Z)-6-octadecenol by an insect antenna would likely follow the general olfactory signaling pathway for pheromones.

Caption: Generalized pheromone signaling pathway in an insect olfactory sensillum.

Biosynthesis of (Z)-6-Octadecenol

The biosynthesis of C18 unsaturated alcohols like (Z)-6-octadecenol in insects typically originates from fatty acid metabolism. The pathway likely involves the following key steps:

Caption: Proposed biosynthetic pathway for (Z)-6-octadecenol in insects.

Experimental Workflow

A logical workflow for investigating the biological function of (Z)-6-octadecenol is outlined below.

Caption: A typical experimental workflow for characterizing an insect semiochemical.

Conclusion and Future Directions

The biological function of (Z)-6-octadecenol in insects is an area that warrants further investigation. While direct evidence is currently limited, its structural similarity to known insect pheromones suggests a potential role in chemical communication. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers to systematically investigate its activity. Future research should focus on identifying insect species that produce or respond to (Z)-6-octadecenol, characterizing its behavioral effects both alone and in blends, and elucidating the underlying molecular machinery of its perception and biosynthesis. Such studies will not only advance our fundamental understanding of insect chemical ecology but may also unveil new opportunities for the development of novel and species-specific pest management strategies.

References

- 1. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minor Components Play an Important Role in Interspecific Recognition of Insects: A Basis to Pheromone Based Electronic Monitoring Tools for Rice Pests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6(Z)-Octadecenol (C18H36O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6(Z)-Octadecenol, also known as petroselinyl alcohol or 6-cis-octadecenol, is a monounsaturated fatty alcohol with the molecular formula C18H36O. As a positional isomer of the more common oleyl alcohol (9Z-octadecen-1-ol), its unique structural characteristics, stemming from the location of the cis-double bond at the sixth carbon, may confer distinct physicochemical and biological properties. While research directly focused on this compound is limited, this guide provides a comprehensive overview of its known attributes, potential biological significance inferred from its precursor petroselinic acid, and its place within the broader class of C18 unsaturated alcohols. This document summarizes its chemical and physical data, explores potential metabolic pathways, outlines synthesis and purification strategies, and details analytical methodologies for its characterization.

Chemical and Physical Properties

This compound is a long-chain primary fatty alcohol. The presence and position of the cis-double bond influence its physical state and solubility compared to its saturated counterpart, stearyl alcohol, and its other isomers like oleyl alcohol.

| Property | Value | Reference |

| Molecular Formula | C18H36O | [1] |

| Molecular Weight | 268.48 g/mol | [1] |

| CAS Number | 2774-87-0 | [1] |

| Synonyms | Petroselinyl alcohol, 6-cis-Octadecenol | [1] |

| Physical State | Solid | [Larodan MSDS] |

| Melting Point | 29-30 °C | ChemBK |

| Boiling Point | 361.7 ± 11.0 °C (Predicted) | ChemBK |

| Density | 0.847 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |

Natural Occurrence and Biosynthesis

While this compound itself is not widely reported as a major natural product, its corresponding fatty acid, petroselinic acid ((6Z)-octadecenoic acid), is abundant in the seeds of plants belonging to the Apiaceae family, such as parsley (Petroselinum crispum), coriander (Coriandrum sativum), and fennel (Foeniculum vulgare).[3]

The biosynthesis of petroselinic acid is a variation of the standard fatty acid synthesis pathway. It is believed to be derived from palmitic acid (16:0) through a series of elongation and desaturation steps. The key enzyme is a specific Δ4-desaturase that introduces a double bond at the fourth position of a 16-carbon fatty acyl-ACP, which is then elongated to the 18-carbon petroselinoyl-ACP. This compound can then be formed in organisms through the reduction of petroselinic acid or its esters.

Potential Biological Activity and Signaling

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, insights can be drawn from studies on its precursor, petroselinic acid, and the general class of long-chain fatty alcohols.

Petroselinic acid has been reported to possess anti-inflammatory, antibacterial, and antifungal properties.[4] It is plausible that this compound may exhibit similar or related activities, as the biological effects of fatty acids and their corresponding alcohols are often linked.

Long-chain fatty alcohols are known to incorporate into cellular membranes, which can alter membrane fluidity and function.[5] This incorporation can, in turn, affect the activity of membrane-bound proteins, including receptors and enzymes involved in signaling cascades. Fatty alcohols can also be metabolized by alcohol dehydrogenases to their corresponding aldehydes and fatty acids, which are themselves biologically active molecules.[5]

Applications in Drug Development

The unique properties of fatty alcohols make them valuable components in drug delivery systems. Their amphipathic nature allows them to act as emulsifiers, solubilizers, and penetration enhancers.

Potential applications for this compound in drug development include:

-

Lipid Nanoparticles (LNPs): Fatty alcohols are key components in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6] These systems can encapsulate and protect therapeutic agents, modify their release profiles, and improve their bioavailability. The specific geometry of this compound may offer advantages in terms of drug loading and stability of these nanoparticles.

-

Topical and Transdermal Delivery: Unsaturated fatty alcohols can enhance the permeation of drugs through the skin by disrupting the lipid organization of the stratum corneum.[5]

-

Prodrugs: Fatty alcohols can be conjugated to drugs to form prodrugs with improved lipophilicity, which can enhance their absorption and distribution.[7]

Experimental Protocols

Synthesis of this compound from Petroselinic Acid

A common method for the synthesis of primary alcohols from carboxylic acids is via reduction.

Principle: The carboxylic acid group of petroselinic acid is reduced to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4).

Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Addition of Petroselinic Acid: Dissolve petroselinic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH4 suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Extraction: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and the washings.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica (B1680970) gel.

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of fatty alcohols.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.

-

Derivatization (Optional but Recommended): To improve chromatographic performance and obtain more characteristic mass spectra, derivatize the alcohol to its trimethylsilyl (B98337) (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Conditions:

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Expected Mass Spectrum: The mass spectrum of the TMS derivative would show a molecular ion peak (M+) and characteristic fragmentation patterns, including a prominent [M-15]+ peak corresponding to the loss of a methyl group from the TMS moiety.

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound.

¹H NMR (in CDCl₃):

-

δ ~5.3-5.4 ppm: Multiplet corresponding to the two vinylic protons (-CH=CH-).

-

δ ~3.6 ppm: Triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).

-

δ ~2.0 ppm: Multiplet corresponding to the four allylic protons (-CH₂-CH=CH-CH₂-).

-

δ ~1.2-1.6 ppm: A broad multiplet representing the methylene (B1212753) protons of the long alkyl chain.

-

δ ~0.9 ppm: Triplet corresponding to the terminal methyl group (-CH₃).

¹³C NMR (in CDCl₃):

-

δ ~129-130 ppm: Two signals for the vinylic carbons (-CH=CH-).

-

δ ~63 ppm: Signal for the carbon attached to the hydroxyl group (-CH₂OH).

-

δ ~22-33 ppm: A series of signals for the methylene carbons in the alkyl chain.

-

δ ~14 ppm: Signal for the terminal methyl carbon (-CH₃).

Conclusion

This compound represents an intriguing, yet understudied, long-chain unsaturated fatty alcohol. While its direct biological functions and signaling roles remain to be fully elucidated, its structural relationship to the biologically active petroselinic acid and its potential applications in drug delivery warrant further investigation. The methodologies for its synthesis from readily available natural precursors and its analytical characterization are well-established, providing a solid foundation for future research into the unique properties and potential therapeutic applications of this molecule. This guide serves as a foundational resource to stimulate and support such endeavors.

References

- 1. larodan.com [larodan.com]

- 2. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 4. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Perillyl Alcohol (POH) for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants such as lavender, peppermint, and citrus fruits, has garnered significant attention in the scientific community for its potential as a potent anti-cancer agent.[1] Extensive preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, and it has been investigated in clinical trials for several cancer types, most notably for brain tumors.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and mechanisms of action of perillyl alcohol, with a focus on its application in oncology.

Chemical Properties

Perillyl alcohol is a monoterpenoid with the chemical formula C10H16O. It is a colorless to pale-yellow oily liquid with a characteristic odor.

| Property | Value | Reference |

| IUPAC Name | (4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol | [4] |

| Molecular Formula | C10H16O | [5] |

| Molecular Weight | 152.23 g/mol | [5] |

| CAS Number | 536-59-4 | [5] |

| Density | 0.96 g/mL at 25 °C | [5] |

| Boiling Point | 119-121 °C at 11 mmHg | [5] |

| Solubility | Slightly soluble in water; soluble in alcohols and oils | |

| Optical Activity | [α]22/D −88°, c = 1 in methanol (B129727) (for (S)-(-)-Perillyl alcohol) | [5] |

Synthesis of Perillyl Alcohol

Perillyl alcohol can be synthesized through various chemical and biocatalytic methods, primarily using limonene (B3431351) or β-pinene as starting materials.

Experimental Protocol 1: Chemical Synthesis from Limonene Oxide

This multi-step chemical synthesis involves the epoxidation of limonene followed by rearrangement and hydrolysis.[6]

Step 1: Epoxidation of (+)-Limonene

-

Dissolve (+)-limonene in chloroform (B151607) and cool the solution to 0°C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature at 0°C.

-

Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform a standard workup to isolate the limonene oxide.

Step 2: Epoxide Ring Opening to a Secondary Allylic Acetate (B1210297)

-

This step involves the reaction of limonene oxide with a suitable reagent to form a secondary allylic acetate. The specific reagents and conditions would be based on established literature procedures.

Step 3: Palladium-Catalyzed Isomerization

-

Utilize a palladium(0) catalyst to isomerize the secondary allylic acetate to its primary isomer.[7]

Step 4: Hydrolysis to (+)-Perillyl Alcohol

-

Hydrolyze the resulting primary allylic acetate under basic conditions (e.g., sodium hydroxide (B78521) in an alcohol/water mixture) to yield (+)-perillyl alcohol.

-

Purify the final product by column chromatography.

Experimental Protocol 2: Biocatalytic Synthesis from (R)-(+)-Limonene

This method employs an engineered whole-cell biocatalyst for the regioselective hydroxylation of limonene.[8]

1. Preparation of Whole-Cell Biocatalyst:

-

Culture engineered Escherichia coli cells expressing a suitable cytochrome P450 monooxygenase system in a fermenter.

-

Harvest the cells by centrifugation at 8,000 x g for 10 minutes.

-

Wash the cell pellet twice with 50 mM phosphate-buffered saline (PBS) solution (pH 7.4).[6]

-

Resuspend the cells in the same PBS buffer to a desired optical density (e.g., OD₆₀₀ = 50) to create the whole-cell catalyst suspension.[8]

2. Biotransformation Reaction:

-

In a bioreactor, combine the whole-cell catalyst suspension with the reaction medium.

-

The final reaction mixture (e.g., 1 L) should contain:

-

Whole-cell catalysts (OD₆₀₀ = 50)

-

(R)-(+)-Limonene (e.g., 20 g/L)

-

A co-solvent/organic phase, such as dioctyl phthalate (B1215562) (DINP) (e.g., 40% v/v), to improve substrate availability and reduce toxicity.[8]

-

Ammonium formate (B1220265) (40 g/L) for cofactor regeneration.[8]

-

-

Maintain the reaction at 20°C with constant stirring for 24 hours.[8]

3. Product Extraction and Purification:

-

Separate the cells and the organic phase from the aqueous medium by centrifugation.

-

Extract the perillyl alcohol from the organic phase and the cell pellet using ethyl acetate.

-

Purify the crude perillyl alcohol by vacuum distillation or silica (B1680970) gel column chromatography.[2]

Biological Activities and Anticancer Effects

Perillyl alcohol has demonstrated a broad spectrum of anticancer activities in both preclinical and clinical settings.

In Vitro Efficacy

POH has been shown to inhibit the proliferation of a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Leukemia | 250-1000 | [9] |

| B16 | Melanoma | 250 | [4] |

| PC12 | Pheochromocytoma | 500 (for apoptosis induction) | [4] |

| KPL-1 | Breast Cancer (ER+) | Varies (dose-dependent inhibition) | [10] |

| MCF-7 | Breast Cancer (ER+) | Varies (dose-dependent inhibition) | [10] |

| MKL-F | Breast Cancer (ER-) | Varies (dose-dependent inhibition) | [10] |

| MDA-MB-231 | Breast Cancer (ER-) | Varies (dose-dependent inhibition) | [10] |

| PANC-1 | Pancreatic Carcinoma | 1000 | [11] |

| H-Ras-transformed fibroblasts | Fibrosarcoma | 1000 | [11] |

Note: IC50 values can vary depending on the experimental conditions.

In Vivo Efficacy

Preclinical studies in animal models have shown the therapeutic efficacy of POH against various cancers.

| Cancer Model | Animal Model | POH Administration | Key Findings | Reference |

| Mammary Carcinomas | Rats | 2.5% dietary POH | Regression of 81% of small and 75% of advanced tumors. | [4] |

| Liver Tumors | Rats | 2% dietary POH for 19 weeks | 10-fold less liver weight compared to controls. | [4] |

| Glioblastoma Xenografts | Mice | 0.76 or 1.9 mg/kg intranasally | Significantly longer survival than control animals. | [4] |

| Orthotopic Breast Cancer | Nude Mice | 75 mg/kg intraperitoneally | Suppressed tumor growth and lymph node metastasis. | [10] |

Clinical Trials

Perillyl alcohol has been evaluated in several clinical trials, with different routes of administration being explored to optimize its therapeutic window.

Oral Administration

Phase I and II clinical trials with oral POH have been conducted.

| Phase | Patient Population | Dose | Key Findings | Reference |

| Phase I | Advanced solid tumors | 4,800 to 11,200 mg/m²/day (four times daily) | MTD: 8,400 mg/m²/day. Dose-limiting toxicities were nausea and vomiting. No objective tumor responses observed. | [4] |

| Phase I | Advanced refractory malignancies | 800, 1200, 1600 mg/m²/dose (four times daily) | MTD: 1200 mg/m²/dose. Dose-limiting gastrointestinal toxicities. One near-complete response in a patient with metastatic colorectal cancer. | [12] |

| Phase I | Advanced malignancies | 800, 1600, 2400 mg/m²/dose (three times daily) | Dose-related gastrointestinal toxicity. Reversible granulocytopenia in two patients. | [13] |

Pharmacokinetics of Oral POH:

-

The parent drug, POH, is often not detectable in plasma.[13][14]

-

The main metabolites are perillic acid (PA) and dihydroperillic acid (DHPA).[13][14]

-

Peak plasma levels of metabolites are reached 1-5 hours post-ingestion.[13][14]

-

High inter- and intrapatient variability in pharmacokinetics is observed.[4][14]

Intranasal Administration

Intranasal delivery has emerged as a promising alternative to circumvent the gastrointestinal toxicity and improve brain delivery for tumors like glioblastoma.[2]

| Phase | Patient Population | Dose | Key Findings | Reference |

| Phase I/II | Recurrent malignant gliomas | 55 mg (0.3% v/v) four times daily | Well-tolerated with minimal side effects. Progression-free survival at 6 months was 48.2% for GBM. | [5] |

| Phase I | Recurrent glioblastoma | Escalating doses | Well-tolerated at all dose levels with no severe adverse events. Median overall survival was 15 months. | [1] |

Mechanisms of Action and Signaling Pathways

Perillyl alcohol exerts its anticancer effects through multiple mechanisms, impacting various signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of Ras Signaling

One of the earliest identified mechanisms of POH is the inhibition of post-translational isoprenylation of small G-proteins like Ras.[4] This process is essential for the proper localization and function of Ras in signal transduction. By inhibiting farnesyltransferase and geranylgeranyltransferase, POH can disrupt Ras-mediated signaling pathways.[15] However, some studies suggest that POH's anti-leukemia effect might be independent of direct Ras prenylation inhibition, instead blocking signaling downstream of Ras.[9]

Caption: Perillyl alcohol's inhibition of the Ras signaling pathway.

Modulation of the mTOR/4E-BP1 Pathway

POH has been shown to suppress the mTOR/4E-BP1 signaling pathway, which is a critical regulator of protein synthesis and cell growth. POH can dephosphorylate the mammalian target of rapamycin (B549165) (mTOR) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[16] This leads to the inhibition of the eIF4F cap-binding complex, thereby suppressing the translation of oncogenic proteins.

References

- 1. revues.imist.ma [revues.imist.ma]

- 2. benchchem.com [benchchem.com]

- 3. A phase I trial of perillyl alcohol in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]

- 4. A phase I trial of perillyl alcohol in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ras pathway activation in gliomas: a strategic target for intranasal administration of perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Perillyl alcohol inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I pharmacokinetic trial of perillyl alcohol (NSC 641066) in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I clinical and pharmacokinetic study of perillyl alcohol administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I clinical trial of perillyl alcohol administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of the antitumor agent perillyl alcohol on H-Ras vs. K-Ras farnesylation and signal transduction in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Perillyl alcohol and genistein differentially regulate PKB/Akt and 4E-BP1 phosphorylation as well as eIF4E/eIF4G interactions in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6(Z)-Octadecenol: A Technical Guide

Introduction

6(Z)-Octadecenol, also known as petroselinyl alcohol, is a monounsaturated fatty alcohol with the chemical formula C₁₈H₃₆O. Its structure, featuring a cis double bond between the sixth and seventh carbon atoms and a terminal hydroxyl group, makes it a molecule of interest in various research fields, including the development of pharmaceuticals, cosmetics, and industrial applications. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide presents a combination of predicted data based on established principles of spectroscopy and comparative data from its close isomer, (Z)-9-octadecen-1-ol (oleyl alcohol), where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for its different proton environments. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (C18) | ~ 0.88 | Triplet | 3H |

| -(CH₂)₁₀- (C8-C17) | ~ 1.2-1.4 | Multiplet | 20H |

| -CH₂-CH=CH- (C5, C8) | ~ 2.0-2.1 | Multiplet | 4H |

| -CH=CH- (C6, C7) | ~ 5.3-5.4 | Multiplet | 2H |

| -CH₂-OH (C1) | ~ 3.6 | Triplet | 2H |

| -OH | Variable (typically 1-5) | Singlet (broad) | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments. The predicted chemical shifts for this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (C18) | ~ 14 |

| -(CH₂)n- (bulk methylene) | ~ 22-32 |

| -CH₂-CH=CH- (C5, C8) | ~ 27-30 |

| -CH=CH- (C6, C7) | ~ 129-130 |

| -CH₂-OH (C1) | ~ 62 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The table below lists the expected IR absorption bands for this compound.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (alkene, =C-H) | 3000-3100 | Medium |

| C-H stretch (alkane, -C-H) | 2850-2960 | Strong |

| C=C stretch (cis-alkene) | 1640-1660 | Medium to Weak |

| C-O stretch (primary alcohol) | 1050-1085 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound (Molecular Weight: 268.48 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 268 | [M]⁺ | Molecular Ion |

| 250 | [M-H₂O]⁺ | Dehydration |

| Various | [CnH2n+1]⁺, [CnH2n]⁺, [CnH2n-1]⁺ | Aliphatic chain fragmentation |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of TMS as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two potassium bromide (KBr) plates. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Engine of Biocatalysis: A Technical Guide to Long-Chain Fatty Alcohol Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty alcohols are valuable oleochemicals with a wide range of applications, from surfactants and detergents to cosmetics and pharmaceuticals. Their biosynthesis from renewable feedstocks in engineered microorganisms presents a sustainable alternative to traditional chemical synthesis. This technical guide provides an in-depth exploration of the core biosynthetic pathways, key enzymes, and regulatory mechanisms involved in the production of these important molecules. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows to support research and development in this field.

Core Biosynthesis Pathways

The microbial biosynthesis of long-chain fatty alcohols primarily proceeds through the reduction of fatty acid derivatives, which can be in the form of fatty acyl-CoAs, fatty acyl-ACPs, or free fatty acids. These precursors are themselves derived from the central fatty acid synthesis pathway, which utilizes acetyl-CoA as a building block.

There are two principal enzymatic routes for the conversion of these precursors to fatty alcohols:

-

Two-step reduction via a fatty aldehyde intermediate: In this pathway, a reductase first converts the fatty acid derivative to a fatty aldehyde. Subsequently, an aldehyde reductase or an alcohol dehydrogenase reduces the fatty aldehyde to the corresponding fatty alcohol. This process typically requires NADPH as a reducing equivalent.[1]

-

Direct reduction by a bifunctional fatty acyl-CoA reductase (FAR): Some FAR enzymes can catalyze the four-electron reduction of a fatty acyl-CoA directly to a fatty alcohol, with the fatty aldehyde existing as a transient, enzyme-bound intermediate.[2] This pathway also consumes NADPH.

The selection of the precursor and the specific enzymes employed can influence the chain length and saturation of the final fatty alcohol products. Metabolic engineering strategies often focus on overexpressing specific enzymes and blocking competing pathways to enhance the production of desired fatty alcohols.[3][4]

dot

Caption: Core biosynthesis pathway of long-chain fatty alcohols.

Quantitative Data on Key Enzymes and Production Titers

The efficiency of long-chain fatty alcohol biosynthesis is critically dependent on the kinetic properties of the enzymes involved and the overall metabolic flux within the engineered host. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Carboxylic Acid Reductases (CARs)

| Enzyme Origin | Substrate | Km (mM) | kcat (s-1) | Reference |

| Nocardia sp. | Benzoate | 0.645 | 0.902 (µmol/min/mg) | [5] |

| Nocardia sp. | ATP | 0.0293 | - | [5] |

| Nocardia sp. | NADPH | 0.0573 | - | [5] |

| Mycobacterium marinum | Various | Broad substrate specificity | - | [6] |

| Nocardia iowensis | Various | Broad substrate specificity | - | [6] |

Table 2: Substrate Specificity of Fatty Acyl-CoA Reductases (FARs)

| Enzyme Origin | Preferred Substrates | Notes | Reference |

| Mus musculus (FAR1) | C16 & C18 saturated and unsaturated fatty acyl-CoAs | Localized to the endoplasmic reticulum. | [7][8] |

| Mus musculus (FAR2) | C16 & C18 saturated fatty acyl-CoAs | - | [7][8] |

| Apis mellifera (AmFAR1) | C16 to C22 fatty acyl-CoAs | Enables production of very long-chain fatty alcohols. | [9] |

| Marinobacter aquaeolei (Maqu_2220) | C16 to C22 fatty acyl-CoAs | Enables production of very long-chain fatty alcohols. | [9] |

Table 3: Production of Long-Chain Fatty Alcohols in Engineered Microorganisms

| Host Organism | Key Engineering Strategies | Titer (g/L) | Reference |

| Escherichia coli | Overexpression of cyanobacterial enzymes, model-assisted engineering. | 12.5 (fed-batch) | [10] |

| Escherichia coli | Deletion of thioesterases and competing pathways. | 6.33 (fed-batch) | [3] |

| Escherichia coli | Overexpression of BTE, FadD, and MAACR. | >1.6 (fed-batch) | [11] |

| Saccharomyces cerevisiae | Overexpression of Mus musculus FAR, deletion of competing pathways. | 6.0 (fed-batch) | [1][4][12] |

| Saccharomyces cerevisiae | Expression of AmFAR1 or Maqu_2220, overexpression of elongase. | - (yields in mg/g CDW) | [9] |

| Yarrowia lipolytica | Expression of FAR. | 2.2 (bioreactor) | [13] |

| Rhodosporidium toruloides | - | 8.0 (bioreactor) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of long-chain fatty alcohol biosynthesis.

Assay for Carboxylic Acid Reductase (CAR) Activity

This protocol is based on a spectrophotometric assay that measures the oxidation of NADPH.[14][15]

Materials:

-

Purified CAR enzyme

-

HEPES-K buffer (100 mM, pH 7.5)

-

NADPH solution (10 mM)

-

ATP solution (25 mM)

-

MgCl2 solution (100 mM)

-

Carboxylic acid substrate solution (100 mM in a suitable solvent)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a microplate well containing:

-

100 µL HEPES-K buffer (100 mM, pH 7.5)

-

10 µL NADPH solution (final concentration 1 mM)

-

10 µL ATP solution (final concentration 2.5 mM)

-

10 µL MgCl2 solution (final concentration 10 mM)

-

10 µL substrate solution (final concentration 10 mM)

-

Distilled water to a final volume of 195 µL.

-

-

Initiate the reaction by adding 5 µL of purified CAR enzyme.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10 minutes at 30°C).

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

To determine kinetic parameters (Km and kcat), vary the concentration of one substrate while keeping the others at saturating concentrations.[14]

Extraction and Quantification of Long-Chain Fatty Alcohols by GC-MS

This protocol describes the extraction of fatty alcohols from yeast culture and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18]

Materials:

-

Yeast culture broth

-

Internal standard (e.g., methyl cis-10-heptadecanoate)

-

Chloroform

-

n-hexane

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)

-

GC vials

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column (e.g., DB-5ms)

Procedure:

A. Extraction:

-

Collect 1 mL of culture broth and add a known amount of internal standard.

-

Freeze-dry the samples.

-

Add 1 mL of a 2:1 chloroform:methanol mixture to the dried cells to disrupt them.

-

Vortex for 15 minutes and incubate at room temperature for 4 hours.[16]

-

Alternatively, for total fatty alcohols (including those in esters), perform saponification with alkaline methanol followed by extraction with n-hexane.[19]

-

Centrifuge to pellet cell debris and transfer the supernatant to a new vial.

-

Evaporate the solvent under a stream of nitrogen.

B. Derivatization (Silylation):

-

To the dried extract, add a silylating agent (e.g., 80 µL BSTFA and 20 µL TMCS).[18]

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

C. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program suitable for separating long-chain fatty alcohols (e.g., start at 80°C, ramp to 250°C).[17]

-

Operate the mass spectrometer in electron impact (EI) mode and scan a suitable mass range (e.g., 30-400 m/z).

-

Identify fatty alcohols based on their retention times and mass spectra compared to authentic standards.

-

Quantify the fatty alcohols by comparing their peak areas to that of the internal standard.

dot

Caption: A typical experimental workflow for fatty alcohol production and analysis.

Conclusion

The biosynthesis of long-chain fatty alcohols is a dynamic field of research with significant potential for the sustainable production of valuable chemicals. A thorough understanding of the underlying biochemical pathways, the characteristics of the key enzymes, and robust analytical methods are essential for the successful development of high-producing microbial cell factories. This technical guide provides a comprehensive overview of these critical aspects, offering a valuable resource for researchers and professionals working to advance the bio-based production of long-chain fatty alcohols.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]